molecular formula C19H16ClN3O2S B2606635 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 442556-59-4

3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2606635
CAS RN: 442556-59-4
M. Wt: 385.87
InChI Key: PEPLRSOXCXBORF-UHFFFAOYSA-N
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Description

3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C19H16ClN3O2S and its molecular weight is 385.87. The purity is usually 95%.
BenchChem offers high-quality 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Chemical Reactions One significant application of this compound is in the field of synthetic chemistry, where it is utilized as a key intermediate in the synthesis of various heterocyclic compounds. For instance, it has been involved in the synthesis of novel heterocyclo-thieno[2,3-b]quinoline derivatives, showcasing its versatility in producing compounds with potential pharmacological properties (Awad, Abdel-rahman, & Bakhite, 1991). This process involves hydrolysis, acetylation, and condensation reactions, demonstrating the compound's utility in complex organic syntheses.

Anticancer Activity The compound has also been identified as a potent inhibitor of phosphoinositide-specific phospholipase C-γ (PLC-γ), an enzyme linked to cell motility and cancer progression. Research indicates its significant anti-proliferative activity against breast cancer cell lines, with low nanomolar IC50 values. This effect is attributed to its ability to arrest the cell cycle in the G2/M phases and impact cell morphology and migration, highlighting its potential as a therapeutic agent against triple-negative breast cancer cells, which are notoriously difficult to treat (Leung et al., 2014).

Material Science Applications Beyond pharmacological applications, derivatives of this compound have been studied for their structural and optical properties, particularly in the formation of thin films. Research on thienoquinoline derivatives has provided insights into their polycrystalline nature, nanocrystallite formation, and optical characteristics, which could have implications for materials science, especially in the development of novel optical materials and devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antimicrobial Properties Additionally, thieno[2,3-b]quinoline derivatives, closely related to the compound , have been synthesized and evaluated for their antimicrobial activities. This research indicates the potential of such compounds to serve as frameworks for developing new antimicrobial agents, with certain derivatives displaying significant activity against various microbial strains (Jadhav & Halikar, 2013).

properties

IUPAC Name

3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c1-9-12(20)4-2-5-13(9)22-18(25)17-16(21)11-8-10-14(23-19(11)26-17)6-3-7-15(10)24/h2,4-5,8H,3,6-7,21H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPLRSOXCXBORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

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